N-(2-chlorophenyl)-4-ethylbenzamide
Description
N-(2-Chlorophenyl)-4-ethylbenzamide is a substituted benzamide characterized by a 2-chlorophenyl group attached to the amide nitrogen and an ethyl substituent at the para position of the benzoyl ring. Benzamide derivatives are widely studied for their pharmacological and material science applications, with substituents critically influencing their physical, chemical, and biological properties .
Properties
Molecular Formula |
C15H14ClNO |
|---|---|
Molecular Weight |
259.73g/mol |
IUPAC Name |
N-(2-chlorophenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C15H14ClNO/c1-2-11-7-9-12(10-8-11)15(18)17-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
TWVWWSDMAOZBSL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Substituent-Driven Melting Points : Bulky groups (e.g., diphenylmethyl in T109) lower melting points due to disrupted crystal packing, while polar groups (e.g., hydroxy, methoxy) elevate them via intermolecular interactions .
Synthetic Efficiency : Microwave irradiation and Schotten-Baumann reactions are optimal for high-yield benzamide synthesis, with crystallography essential for structural validation .
Biological Relevance: Ethyl and methoxy substituents enhance pharmacokinetic properties, whereas nitro/cyano groups may improve target affinity but require solubility modifications .
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